

A Comparative Analysis of Brij 35 and Tween 20 in Immunoassays

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Compound of Interest		
Compound Name:	PEG 23 lauryl ether	
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In the realm of immunoassays, the choice of non-ionic surfactant is a critical parameter that can significantly influence assay performance. Among the most commonly employed surfactants are Brij 35 and Tween 20. Both are utilized to minimize non-specific binding, thereby enhancing the signal-to-noise ratio and improving assay sensitivity and specificity. This guide provides a comparative overview of these two surfactants, supported by their physicochemical properties and available performance data in immunoassay applications.

Introduction to Brij 35 and Tween 20

Brij 35 and Tween 20 are non-ionic detergents that share the common function of reducing background noise in immunoassays by blocking hydrophobic interactions between proteins and the solid phase (e.g., microplate wells). Structurally, both possess a hydrophobic hydrocarbon tail and a hydrophilic head. Brij 35 is a polyoxyethylene lauryl ether, while Tween 20 is a polysorbate, specifically a polyoxyethylene sorbitan monolaurate.[1] This structural difference can lead to variations in their interaction with assay components and, consequently, their performance.

Physicochemical Properties

The behavior of these surfactants in solution is dictated by their physical and chemical properties, most notably their Critical Micelle Concentration (CMC). The CMC is the concentration at which the surfactant monomers begin to form micelles. Operating above the CMC can sometimes lead to the sequestration of assay components within the micelles, potentially affecting the assay's outcome.



Property	Brij 35	Tween 20
Chemical Name	Polyoxyethylene (23) lauryl ether	Polyoxyethylene (20) sorbitan monolaurate
Molecular Formula	C12H25(OCH2CH2)23OH	C58H114O26
Average Molecular Weight	~1198 g/mol	~1228 g/mol
Critical Micelle Concentration (CMC)	~0.09 mM	~0.059 mM[2]
Hydrophile-Lipophile Balance (HLB)	16.9	16.7[2]

Performance in Immunoassays: A Comparative Overview

Direct quantitative comparisons of Brij 35 and Tween 20 in the scientific literature are limited. However, a combination of anecdotal evidence, qualitative studies, and indirect comparisons allows for a general assessment of their performance characteristics.

Signal-to-Noise Ratio and Specificity:

Both surfactants are effective at reducing non-specific binding, which leads to a better signal-to-noise ratio.[3] Tween 20 is a standard component in many wash buffers for ELISA, Western blotting, and immunohistochemistry, typically at a concentration of 0.05% to 0.1%, to remove loosely bound proteins without disrupting specific antibody-antigen interactions.[3]

In a lateral flow assay selection guide, Brij 35 demonstrated good performance across a range of concentrations, whereas Tween 20 was noted to cause false positives at high concentrations. This suggests that the optimal concentration range for Tween 20 may be narrower than for Brij 35 in certain applications.

Impact on Assay Components and Potency:

There is evidence to suggest that the choice of surfactant can have a direct impact on the activity of assay components. In a competitive inhibition ELISA, one user reported a significant



drop in relative potency when substituting Brij 35 with Tween 20 in both wash and diluent buffers.[4] This suggests that Tween 20 might interfere with the binding of the specific antibodies or the inhibitor in that particular assay format.

Furthermore, studies on enzyme activity have shown that these surfactants can have differential effects. For instance, one study on West Nile virus protease found that Tween 20 enhanced the enzyme's activity more significantly than Brij 35.[5] Conversely, another study on human elastase showed that Brij 35 could act as an activator of the enzyme and also reduce the inhibitory activity of certain hydrophobic inhibitors.[6] These findings are crucial in enzyme-based immunoassays, where unintended modulation of the enzyme's activity can lead to inaccurate results.

Experimental Protocols

The following is a generalized protocol for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), which commonly utilizes Tween 20. Brij 35 can often be substituted, but optimization of the concentration would be necessary.

Materials:

- 96-well high-binding microplate
- Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Wash Buffer: Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) with 0.05%
 Tween 20 (v/v)
- Blocking Buffer (e.g., 1% BSA in PBS or a commercial blocking solution)
- Capture Antibody
- Antigen Standard and Samples
- Detection Antibody (biotinylated or enzyme-conjugated)
- Enzyme Conjugate (e.g., Streptavidin-HRP if using a biotinylated detection antibody)
- Substrate Solution (e.g., TMB for HRP)



Stop Solution (e.g., 2 M H2SO4)

Procedure:

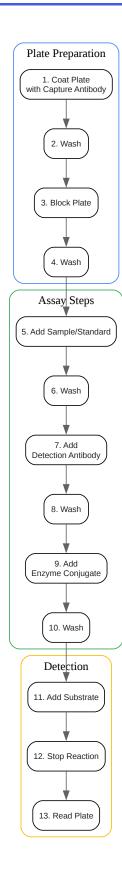
- Coating: Dilute the capture antibody in Coating Buffer and add 100 μ L to each well. Incubate overnight at 4°C.
- Washing: Aspirate the coating solution and wash the plate three times with 200 μ L of Wash Buffer per well.
- Blocking: Add 200 μL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step as in step 2.
- Sample/Standard Incubation: Add 100 μ L of the antigen standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
- Washing: Repeat the washing step as in step 2.
- Detection Antibody Incubation: Add 100 μ L of the diluted detection antibody to each well. Incubate for 1-2 hours at room temperature.
- Washing: Repeat the washing step as in step 2.
- Enzyme Conjugate Incubation: If using a biotinylated detection antibody, add 100 μL of the enzyme conjugate (e.g., Streptavidin-HRP) to each well. Incubate for 30 minutes at room temperature.
- Washing: Repeat the washing step, but increase to five washes.
- Substrate Development: Add 100 μ L of the Substrate Solution to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
- Stopping the Reaction: Add 50 μL of Stop Solution to each well.
- Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).



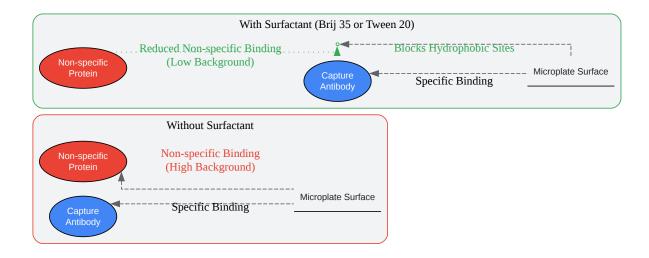
Visualizing Immunoassay Principles and Workflows

To better understand the processes involved, the following diagrams illustrate a typical immunoassay workflow and the mechanism by which surfactants reduce non-specific binding.









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